molecular formula C19H21N3O2 B2761864 N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methoxybenzamide CAS No. 862486-61-1

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methoxybenzamide

Cat. No.: B2761864
CAS No.: 862486-61-1
M. Wt: 323.396
InChI Key: PTTNGRYUJCEDEI-UHFFFAOYSA-N
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Description

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methoxybenzamide is a compound with potential applications in electronic devices. It serves as an air-stable n-type dopant for organic thin film transistors (OTFTs), polymeric solar cells (PSCs), and organic light-emitting diodes (OLEDs) . Its structure consists of a benzimidazole core linked to a 4-methoxybenzamide group.


Synthesis Analysis

The synthesis of this compound involves the reaction of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-(1H-indol-3-yl)acetamide with appropriate reagents. Detailed synthetic pathways and conditions are available in the literature .


Molecular Structure Analysis

The molecular structure of this compound has been characterized using techniques such as FT-IR, 1H-NMR, and 13C-NMR. It contains a benzimidazole ring and a 4-methoxybenzamide moiety .

Scientific Research Applications

Synthesis and Characterization

  • Novel Aromatic Polyimides : Research by Butt et al. (2005) focused on synthesizing new diamines, including those related to benzimidazole derivatives, for the development of novel aromatic polyimides. These polyimides showed potential for various applications due to their solubility and thermal properties (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

  • Synthesis of Precursor of 18F-Fallypride : Jing (2004) described the synthesis of a benzamide derivative as an intermediate for 18F-fallypride, highlighting its relevance in the development of radioligands for positron emission tomography (PET) imaging (Jing, 2004).

Antimicrobial and Antiparasitic Activities

  • Antiparasite Activity : Restrepo et al. (2018) synthesized novel iodotyramides with antiparasitic activities against Plasmodium falciparum, Leishmania panamensis, and Trypanosoma cruzi, demonstrating the potential of benzamide derivatives in treating parasitic infections (Restrepo, Surmay, Jaramillo, & Robledo Restrepo, 2018).

  • Antimicrobial Screening : Desai, Rajpara, & Joshi (2013) explored the synthesis and antimicrobial activity of benzimidazole derivatives, underscoring their therapeutic potential against microbial diseases (Desai, Rajpara, & Joshi, 2013).

Prokinetic Agents

  • Synthesis and Biological Evaluation of Cinitapride Related Derivatives : Srinivasulu et al. (2005) prepared benzimidazole derivatives related to Cinitapride and studied their anti-ulcerative activity, indicating their potential as prokinetic agents (Srinivasulu, Reddy, Hegde, & Chakrabart, 2005).

Inhibition of Gastric Acid Secretion

  • Inhibition by Substituted Benzimidazoles : A study demonstrated that substituted benzimidazoles, including compounds related to N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methoxybenzamide, can inhibit gastric acid secretion by blocking (H+ + K+) ATPase, offering a novel approach to treating conditions requiring suppression of gastric acid (Fellenius et al., 1981).

Future Directions

Further studies are needed to explore the compound’s biological activities, potential applications, and optimization for specific purposes . Researchers can investigate its interactions with biological targets and evaluate its efficacy in various contexts.

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-12(2)17(18-20-15-6-4-5-7-16(15)21-18)22-19(23)13-8-10-14(24-3)11-9-13/h4-12,17H,1-3H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTNGRYUJCEDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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